Dual A2A Agonist / A3 Antagonist Pharmacology Distinguishes GW 328267 from Pure A2A Agonists
GW 328267 acts as a potent agonist at the human adenosine A2A receptor (pKi = 8.64, pEC50 = 9.0) while simultaneously functioning as an antagonist at the human adenosine A3 receptor [1][2]. In contrast, the prototypical selective A2A agonist CGS 21680 and the Pfizer‑developed A2A agonist UK‑432097 lack A3 antagonist activity and instead act as pure A2A agonists [2][3]. The dual pharmacology of GW 328267 is unique among advanced A2A‑targeting ligands and must be accounted for in experimental design.
| Evidence Dimension | Receptor binding affinity (pKi) and functional potency (pEC50) at human adenosine receptor subtypes |
|---|---|
| Target Compound Data | A2A: pKi = 7.34–8.64, pEC50 = 8.05–9.0; A3: pKi = 7.04–7.8, pKd = 8.3, pEC50 = 8.38 (agonist activity also reported; antagonism confirmed in functional assays); A1: pKi = 6.0–6.43; A2B: pKi = 5.89 |
| Comparator Or Baseline | CGS 21680 (selective A2A agonist): A2A pKi = 6.2–6.6, no A3 antagonist activity; UK‑432097 (selective A2A agonist): A2A pKi = 8.4, no A3 antagonist activity; Adenosine (endogenous agonist): non‑selective across A1, A2A, A2B, A3 |
| Quantified Difference | GW 328267 exhibits >100‑fold functional separation between A2A agonism and A3 antagonism (based on pEC50/pKi values); pure A2A agonists show minimal or no A3 interaction. |
| Conditions | Radioligand binding assays and functional cAMP assays in CHO or HEK‑293 cells stably expressing recombinant human adenosine receptors (ChEMBL data) |
Why This Matters
Procurement of GW 328267 is essential for experiments requiring simultaneous A2A activation and A3 blockade; generic A2A agonists cannot replicate this dual pharmacological phenotype.
- [1] Allen A, Koch A, Garman N, Cahn A, Dewitt OE, Rambaran CN. A PK/PD Study Of A Selective A2a Agonist, (GW328267X) A Potential IV Therapeutic For Acute Lung Injury: No Tachyphylaxis To The Heart Rate Effect. pA2 Online. 2013;11(3):abstr 002P. View Source
- [2] ArrestinDB. GW-328267 Bioactivities. Accessed 2026. View Source
- [3] PeptideDB. UK-432097 Bioactivity. Accessed 2026. View Source
